Dixylyl disulphide
Overview
Description
Dixylyl disulphide: , also known as di(2,4-xylyl) disulfide, is an organic compound with the molecular formula C16H18S2. It is characterized by the presence of two 2,4-dimethylphenyl groups connected by a disulfide bond. This compound is often used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Similar compounds such as diallyl disulphide have been shown to exhibit anti-tumor activity against many types of tumor cells
Mode of Action
Diallyl disulphide, a related compound, has been shown to induce apoptosis, activate enzymes that detoxify carcinogens, inhibit the production of reactive oxygen species, suppress dna adduct formation, and regulate cell cycle arrest
Biochemical Pathways
Diallyl disulphide has been shown to affect the formation of disulfide bonds in nascent polypeptides during er entry
Pharmacokinetics
Diallyl disulphide, a related compound, has been shown to have bioavailability and pharmacokinetic properties that have been summarized in published clinical and toxicity studies
Result of Action
Diallyl disulphide, a related compound, has been shown to inhibit the growth, virulence factor production, and essential gene expression of pseudomonas aeruginosa pao1
Action Environment
Diallyl disulphide, a related compound, has been shown to be produced during the decomposition of allicin, which is released upon crushing garlic and other plants of the family alliaceae
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disulfide, bis(2,4-dimethylphenyl) typically involves the oxidation of 2,4-dimethylphenyl thiol. One common method is the reaction of 2,4-dimethylphenyl thiol with an oxidizing agent such as iodine or hydrogen peroxide under controlled conditions. The reaction can be represented as follows:
2C8H10S+I2→(C8H10S)2+2HI
Industrial Production Methods: In industrial settings, the production of disulfide, bis(2,4-dimethylphenyl) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dixylyl disulphide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 2,4-dimethylphenyl thiol.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Dixylyl disulphide finds applications in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.
Biology: It serves as a model compound for studying disulfide bond formation and cleavage in biological systems.
Medicine: Research into its potential use in drug development, particularly in the design of disulfide-based prodrugs.
Industry: It is used in the production of rubber and other polymers, where it acts as a vulcanizing agent.
Comparison with Similar Compounds
Disulfide, bis(4-methylphenyl): Similar structure but with methyl groups at the 4-position instead of the 2,4-positions.
Disulfide, bis(3,5-dimethylphenyl): Methyl groups at the 3,5-positions.
Disulfide, bis(2-methylphenyl): Single methyl group at the 2-position.
Uniqueness: Dixylyl disulphide is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interaction with other molecules. The 2,4-dimethyl substitution pattern provides steric hindrance and electronic effects that can affect the compound’s chemical behavior compared to its analogs.
Properties
IUPAC Name |
1-[(2,4-dimethylphenyl)disulfanyl]-2,4-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18S2/c1-11-5-7-15(13(3)9-11)17-18-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYHJOQRKNEXCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065561 | |
Record name | Disulfide, bis(2,4-dimethylphenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13616-83-6 | |
Record name | Bis(2,4-dimethylphenyl) disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13616-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2,4-xylyl) disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013616836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disulfide, bis(2,4-dimethylphenyl) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disulfide, bis(2,4-dimethylphenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di(2,4-xylyl) disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.714 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2,4-XYLYL) DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/534Y509F25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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